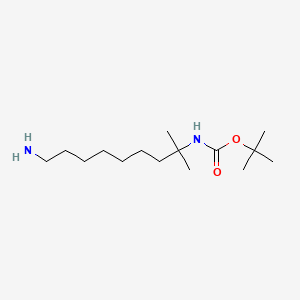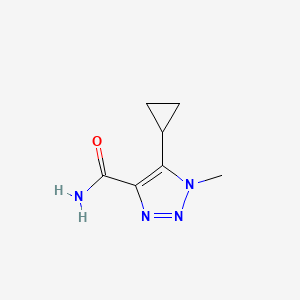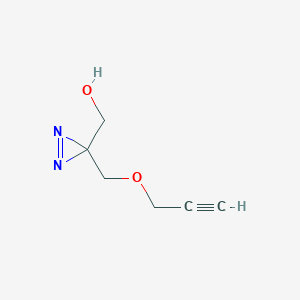
3-(Chloromethyl)-1-(methylsulfonyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-(methylsulfonyl)hexane is an organic compound with the molecular formula C8H17ClO2S It is a derivative of hexane, where a chloromethyl group and a methylsulfonyl group are attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(methylsulfonyl)hexane typically involves the chloromethylation of 1-(methylsulfonyl)hexane. This can be achieved through the reaction of 1-(methylsulfonyl)hexane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-(methylsulfonyl)hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of corresponding amines, thiols, or ethers.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hexane derivatives with a methyl group.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Employed in the preparation of specialty polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-(methylsulfonyl)hexane involves its reactive functional groups. The chloromethyl group can act as an electrophile, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These properties make it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)benzoic acid: Used in organic synthesis and pharmaceuticals.
Methanesulfonyl chloride: A reagent in organic synthesis with similar sulfonyl functionality.
Chloromethylmethyl sulfide: Another compound with a chloromethyl group, used in different chemical reactions.
Uniqueness
3-(Chloromethyl)-1-(methylsulfonyl)hexane is unique due to its combination of a chloromethyl group and a methylsulfonyl group on a hexane backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-methylsulfonylhexane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-8(7-9)5-6-12(2,10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
OZYSPEJZIIUMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCS(=O)(=O)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)

![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)







